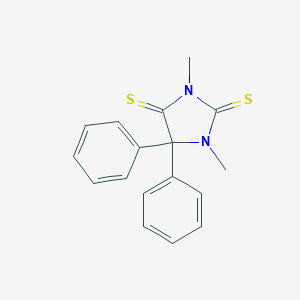

2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-

Description

Chlorure de delphinidine 3-glucoside : est une anthocyanine naturelle, un type de pigment flavonoïde présent dans diverses plantes. Il est responsable des couleurs bleues, violettes et rouges de nombreux fruits et fleurs. Ce composé est le 3-glucoside de la delphinidine et se trouve couramment dans les haricots noirs, les cassis, les myrtilles, les airelles, les feuilles de myrtilles et diverses myrtes . Il est également connu pour ses propriétés antioxydantes et ses bienfaits potentiels pour la santé.

Propriétés

Numéro CAS |

16116-40-8 |

|---|---|

Formule moléculaire |

C17H16N2S2 |

Poids moléculaire |

312.5 g/mol |

Nom IUPAC |

1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dithione |

InChI |

InChI=1S/C17H16N2S2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |

Clé InChI |

OFTKLXJEDKESFB-UHFFFAOYSA-N |

SMILES |

CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le chlorure de delphinidine 3-glucoside peut être synthétisé par acylation enzymatique de la delphinidine avec du glucose. L'enzyme anthocyanine 3-O-glucoside 6’'-O-hydroxycinnamoyltransférase catalyse la réaction entre la delphinidine et le glucose pour former le chlorure de delphinidine 3-glucoside .

Méthodes de production industrielle : La production industrielle de chlorure de delphinidine 3-glucoside implique généralement l'extraction à partir de sources naturelles telles que les baies et autres fruits. Le processus d'extraction comprend des étapes de macération, de filtration et de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Le chlorure de delphinidine 3-glucoside est utilisé comme colorant naturel en biochimie et en chimie alimentaire. Il est également utilisé dans des études relatives à la stabilité et aux propriétés antioxydantes des anthocyanines.

Biologie : En recherche biologique, le chlorure de delphinidine 3-glucoside est étudié pour ses propriétés anticancéreuses potentielles. Il a été démontré qu'il induisait l'apoptose dans la leucémie lymphoïde chronique à cellules B et inhibait l'expression de certains oncogènes.

Médecine : Le chlorure de delphinidine 3-glucoside présente une activité phytoestrogénique en se liant au récepteur bêta des œstrogènes, ce qui en fait un candidat potentiel pour les thérapies liées aux hormones. Il montre également une promesse dans le traitement des maladies cardiovasculaires en raison de ses propriétés antioxydantes et anti-inflammatoires.

Industrie : Dans l'industrie alimentaire, le chlorure de delphinidine 3-glucoside est utilisé comme colorant naturel dans divers produits alimentaires. Sa stabilité et sa couleur vibrante en font une alternative attrayante aux colorants synthétiques.

Mécanisme d'action

Le chlorure de delphinidine 3-glucoside exerce ses effets par le biais de multiples voies moléculaires. Il induit l'apoptose dans les cellules cancéreuses en activant les protéines pro-apoptotiques et en inhibant les protéines anti-apoptotiques. Il module également l'expression des gènes impliqués dans la prolifération et la survie cellulaires. De plus, le chlorure de delphinidine 3-glucoside se lie au récepteur bêta des œstrogènes, exerçant une activité phytoestrogénique et influençant les voies liées aux hormones.

Applications De Recherche Scientifique

Chemistry: Delphinidin 3-glucoside chloride is used as a natural dye in biochemistry and food chemistry. It is also utilized in studies related to the stability and antioxidant properties of anthocyanins .

Biology: In biological research, delphinidin 3-glucoside chloride is studied for its potential anti-cancer properties. It has been shown to induce apoptosis in B cell chronic lymphocytic leukemia and inhibit the expression of certain oncogenes .

Medicine: Delphinidin 3-glucoside chloride exhibits phytoestrogen activity by binding to estrogen receptor beta, making it a potential candidate for hormone-related therapies . It also shows promise in the treatment of cardiovascular diseases due to its antioxidant and anti-inflammatory properties .

Industry: In the food industry, delphinidin 3-glucoside chloride is used as a natural colorant in various food products. Its stability and vibrant color make it an attractive alternative to synthetic dyes .

Mécanisme D'action

Delphinidin 3-glucoside chloride exerts its effects through multiple molecular pathways. It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. It also modulates the expression of genes involved in cell proliferation and survival . Additionally, delphinidin 3-glucoside chloride binds to estrogen receptor beta, exerting phytoestrogen activity and influencing hormone-related pathways .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Delphinidine 3-rutinoside

- Delphinidine 3-galactoside

- Delphinidine 3-sambubioside

- Delphinidine 3-arabinoside

Comparaison : Le chlorure de delphinidine 3-glucoside est unique en raison de sa liaison glycosidique spécifique et de son ion chlorure. Cette structure confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la delphinidine. Par exemple, la delphinidine 3-rutinoside et la delphinidine 3-galactoside ont des parties sucrées différentes, ce qui peut affecter leur solubilité, leur stabilité et leur biodisponibilité .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.